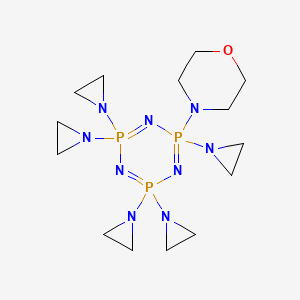
1,3-Dimethylimidazolium iodide
描述
1,3-Dimethylimidazolium iodide: is an organic compound with the molecular formula C5H9IN2. It is a type of ionic liquid, which are salts that are liquid at or near room temperature. This compound is known for its high thermal stability, low volatility, and unique solubility properties, making it useful in various scientific and industrial applications .
作用机制
Target of Action
1,3-Dimethylimidazolium iodide is a versatile compound used in various chemical reactions. It acts as a catalyst in organic synthesis . .
Mode of Action
The compound interacts with its targets by facilitating chemical reactions. For instance, it has been reported to catalyze the aroylation of chloroheteroarenes with arenecarbaldehydes . The exact mode of action can vary depending on the specific reaction and the other compounds present.
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific reactions it catalyzes. In the case of the aroylation reaction, it facilitates the formation of N-(α-aroylbenzylidene)anilines . The downstream effects of these reactions can vary widely and are dependent on the specific compounds being synthesized.
Result of Action
The primary result of the action of this compound is the facilitation of chemical reactions. It helps to increase the efficiency of these reactions and can enable the synthesis of complex compounds . The molecular and cellular effects of the compound’s action are dependent on the specific reactions it is involved in.
Action Environment
This compound is stable at room temperature but may decompose under high temperatures, light, or in the presence of air . Its solubility is higher in alcohols, ethers, and some organic solvents, while it is less soluble in water . These factors can influence the compound’s action, efficacy, and stability in different environments.
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dimethylimidazolium iodide can be synthesized through the reaction of 1-methylimidazole with iodomethane. The reaction typically takes place in an anhydrous solvent such as methylene chloride. The mixture is cooled to 5°C, and iodomethane is added dropwise. After the addition is complete, the reaction mixture is stirred at room temperature for 30 minutes. The solvent is then removed by rotary evaporation, yielding this compound as a solid .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through recrystallization or other suitable purification techniques .
化学反应分析
Types of Reactions: 1,3-Dimethylimidazolium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The imidazol
属性
IUPAC Name |
1,3-dimethylimidazol-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N2.HI/c1-6-3-4-7(2)5-6;/h3-5H,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSMIBSHEYKMJT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C[N+](=C1)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40962991 | |
| Record name | 1,3-Dimethyl-1H-imidazol-3-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40962991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4333-62-4 | |
| Record name | 1,3-Dimethylimidazolium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4333-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazolium, 1,3-dimethyl-, iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004333624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4333-62-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dimethyl-1H-imidazol-3-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40962991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dimethylimidazolium Iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3-Dimethylimidazolium iodide?
A1: this compound has a molecular formula of C5H9IN2 and a molecular weight of 224.06 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound?
A2: While specific data wasn't provided in the abstracts, techniques like NMR spectroscopy, IR spectroscopy, and X-ray crystallography are commonly employed to characterize DMII and its derivatives. [, ]
Q3: How does the presence of water affect this compound?
A3: Anhydrous DMII exhibits distinct properties compared to its hydrous form. For example, anhydrous DMII shows a high dissolution capability toward 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), a compound typically insoluble in many common organic solvents, while hydrous DMII doesn't. This difference arises from the hydration layer formed around the F- anion in hydrous DMII, hindering its interaction with TATB. []
Q4: How does this compound influence the stability of perovskite solar cells?
A4: DMII acts as an "ionic stabilizer" in perovskite solar cells, passivating defects and enhancing film quality. It reacts with excess PbI2, reduces recombination centers, and promotes larger grain growth, ultimately improving device performance and stability. []
Q5: Can this compound be used in catalytic applications?
A5: Yes, DMII can act as a precursor for carbenes. For instance, it's been used in the carbene-catalyzed aroylation of 2-chloroquinoxaline N-oxides with aromatic aldehydes. []
Q6: What role does this compound play in dye-sensitized solar cells (DSSCs)?
A6: DMII serves as a component of electrolytes in DSSCs. Notably, eutectic melts containing DMII exhibit high conductivity and contribute to improved efficiency and stability in solvent-free DSSCs. []
Q7: Have there been computational studies on this compound?
A7: Yes, quantum chemical calculations have provided insights into the stability of anhydrous DMII, demonstrating its stability in the bulk phase despite being unstable in the gas phase. []
Q8: How does modifying the structure of this compound affect its properties?
A8: Structural modifications can significantly impact the properties of DMII derivatives. For instance, introducing ether, ester, or amide groups in the cation side chain can influence antimicrobial toxicity and performance in DSSCs. []
Q9: Are there strategies to enhance the stability of formulations containing this compound?
A9: While specific strategies weren't detailed in the provided abstracts, optimizing the composition of eutectic melts and controlling moisture levels are crucial for enhancing stability in DSSC applications. [, ]
Q10: What other research areas involve this compound?
A10: DMII finds applications in various fields. Research includes its use in controlling the crystallization of hen egg white lysozyme, [] modifying the dissolution kinetics and solubility of lysozyme crystals, [] and inducing LCST-type phase behavior through host-guest complexation with pillar[5]arene. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3aS,3bR,9aS,9bR,11aS)-11a-methyl-hexadecahydro-1H-cyclopenta[a]phenanthrene-1,7-dione](/img/structure/B1204567.png)


![7H-furo[3,2-g][1]benzopyran-7-thione,9-methoxy-](/img/structure/B1204575.png)


![1-[4-(2-Hydroxy-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propoxy)phenyl]-1-propanone](/img/structure/B1204579.png)





